(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone
Description
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is a structurally complex aromatic ketone featuring a 4-fluorophenyl group and a 3-substituted phenyl ring bearing a trimethylsilyl (TMS)-protected ethynyl moiety. The TMS-ethynyl group introduces steric bulk and electronic modulation, which may stabilize the compound during coupling reactions or alter its photophysical properties in materials science .
Properties
CAS No. |
918442-22-5 |
|---|---|
Molecular Formula |
C18H17FOSi |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)12-11-14-5-4-6-16(13-14)18(20)15-7-9-17(19)10-8-15/h4-10,13H,1-3H3 |
InChI Key |
XMHWPQKKORYJMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of a fluorophenyl group with a trimethylsilyl-ethynyl group through a series of organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(2-Fluorophenyl)-(4-fluorophenyl)methanone (CAS 342-25-6)
- Structure : Contains two fluorophenyl groups at the 2- and 4-positions.
- Applications : Primarily used as a pesticide intermediate due to its stability and electronic properties .
- Key Difference : The absence of an ethynyl group reduces steric hindrance, making it more suitable for straightforward Friedel-Crafts synthesis compared to the target compound .
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- Structure : Incorporates bromine and chlorine substituents alongside fluorine.
- Synthesis: Synthesized via Friedel-Crafts acylation, highlighting the adaptability of halogenated methanones in drug discovery .
- Reactivity : The bromine and chlorine atoms enhance electrophilicity, enabling further functionalization (e.g., Suzuki coupling), unlike the TMS-ethynyl group, which is typically inert under such conditions .
Ethynyl-Substituted Methanones
Phenyl(4-(trifluoromethyl)phenyl)methanone
- Structure : Features a trifluoromethyl (CF₃) group instead of TMS-ethynyl.
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, significantly lowering the LUMO energy of the ketone, which contrasts with the TMS-ethynyl’s mixed electronic effects (moderate electron withdrawal with steric protection) .
- Applications : Used in materials science for its stability under harsh conditions .
(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D)
- Structure : Contains a trifluoromethylphenyl ethynyl group.
- Synthesis : Prepared via Pd/Cu-catalyzed coupling with 92% yield, demonstrating high efficiency for ethynyl introduction .
- Comparison : The TMS-ethynyl group in the target compound may offer better stability during storage compared to unprotected ethynyl groups, which are prone to oxidation .
(4-Fluorophenyl)(4-(4-hydroxyphenyl)-1H-imidazol-2-yl)methanone
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
- Structure: Contains thiadiazole and cyclohexylamino groups.
- Applications : Shows antimicrobial activity (MIC = 8 µg/mL against S. aureus) and efflux pump inhibition, highlighting the role of heterocycles in bioactivity .
- Comparison : The target compound’s lack of heterocycles limits its direct antimicrobial utility but may enhance compatibility with hydrophobic matrices in materials science .
Spectroscopic Data Comparison
Biological Activity
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Structural Information
- IUPAC Name : (4-fluorophenyl)-[3-(trimethylsilyl)ethynyl]phenylmethanone
- Molecular Formula : C18H17FOSi
- Molecular Weight : 296.4 g/mol
- CAS Number : 918442-23-6
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C18H17FOSi |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (4-fluorophenyl)-[3-(trimethylsilyl)ethynyl]phenylmethanone |
| InChI Key | OUURKOLGTQHLJU-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced growth rates in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in malignant cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer cell metabolism, which may lead to reduced energy production in tumors.
- Receptor Modulation : It may also act on certain receptors implicated in tumor growth and survival, although further studies are needed to clarify these interactions.
Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor effects of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone on human breast cancer cells. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting significant apoptosis induction.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone resulted in:
- Tumor Volume Reduction : Tumors treated with the compound showed a significant reduction in volume compared to untreated controls after four weeks.
- Survival Rates : Enhanced survival rates were observed in treated groups, supporting the compound's potential as an effective anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
